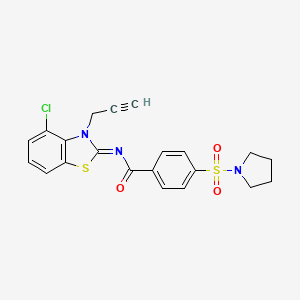

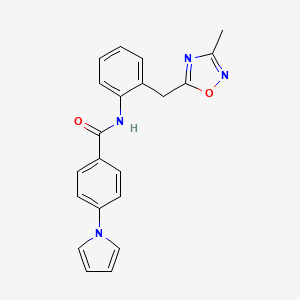

![molecular formula C6H11ClN2O B2761157 Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride CAS No. 1638333-57-9](/img/structure/B2761157.png)

Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride

説明

Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is a chemical compound with the CAS Number: 1638333-57-9 . It has a molecular weight of 162.62 and its IUPAC name is (1R,5S)-3-azabicyclo [3.1.0]hexane-6-carboxamide hydrochloride . It is a white solid and should be stored at 0-8°C .

Synthesis Analysis

The synthesis of this compound involves a stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This process can be conducted under low catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis

The Inchi Code of this compound is 1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5? . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) under low catalyst loadings .Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 162.62 . It should be stored at 0-8°C .科学的研究の応用

Comprehensive Analysis of Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride Applications

Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is a compound with significant potential in scientific research due to its structural properties and reactivity. Below is a detailed analysis of its applications across various scientific fields.

Pharmaceutical Drug Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its bicyclic structure is particularly valuable for creating drugs with a three-dimensional orientation of pharmacophores, which is crucial for binding specificity and efficacy .

Development of Antiviral Agents: Recent studies have highlighted the role of Exo-3-azabicyclo[3.1.0]hexane derivatives in the design of antiviral agents. For instance, derivatives have been used in the synthesis of protease inhibitors, which are essential in treatments for diseases like hepatitis C and COVID-19 .

Neurological Disease Treatment: The compound’s derivatives are being explored for their potential in treating neurological and neurodegenerative diseases. This includes the development of kinase inhibitors that could play a role in therapies for conditions such as Alzheimer’s disease .

Cancer Research: In cancer research, the compound’s derivatives are used to create cytotoxic agents that can target cancer cells. The structural motif of Exo-3-azabicyclo[3.1.0]hexane is found in several lead compounds and drug candidates for cancer treatment .

Synthesis of Conformationally Restricted Isosteres: The compound is utilized in the synthesis of conformationally restricted isosteres for the piperidine motif, which is a common feature in molecules with diverse biological activities. This application is particularly relevant in the pharmaceutical industry for the development of new drugs .

Opioid Receptor Research: Exo-3-azabicyclo[3.1.0]hexane derivatives have been synthesized for research into opioid receptors. These studies aim to develop new treatments for conditions like pruritus by modulating the activity of opioid receptors .

Metabolic Disease Research: The compound is also involved in the creation of inhibitors for metabolic enzymes. For example, it has been used in the development of ketohexokinase inhibitors, which have potential applications in treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD) .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

将来の方向性

作用機序

Target of Action

The primary targets of Exo-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design .

Mode of Action

The exact mode of action of Exo-3-azabicyclo[31It’s known that the formation of 3-azabicyclo[310]hexane derivatives involves a process called cyclopropanation . In this process, a carbon-carbon double bond is transformed into a cyclopropane ring, which is a key structural component of the 3-azabicyclo[3.1.0]hexane system .

Biochemical Pathways

The biochemical pathways affected by Exo-3-azabicyclo[31The synthesis of 3-azabicyclo[310]hexane derivatives is known to involve a process called cyclopropanation . This process could potentially affect various biochemical pathways depending on the specific targets of the compound.

Pharmacokinetics

The pharmacokinetics of Exo-3-azabicyclo[31It’s known that the compound is a solid at room temperature and should be stored at 0-8°c . These properties could potentially impact its bioavailability and pharmacokinetics.

Result of Action

The specific molecular and cellular effects of Exo-3-azabicyclo[31It’s known that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets . Therefore, the compound could potentially have a wide range of molecular and cellular effects depending on its specific targets.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Exo-3-azabicyclo[31It’s known that the compound should be stored at 0-8°c , suggesting that temperature could potentially influence its stability and efficacy.

特性

IUPAC Name |

(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQAFDXAHVHN-FLGDEJNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)N)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2C(=O)N)CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride | |

CAS RN |

1638333-57-9 | |

| Record name | rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)